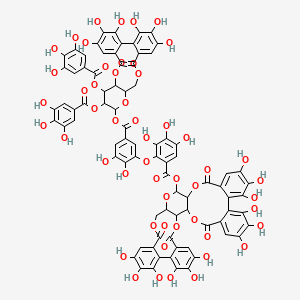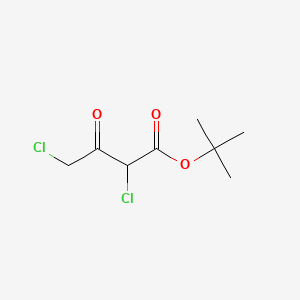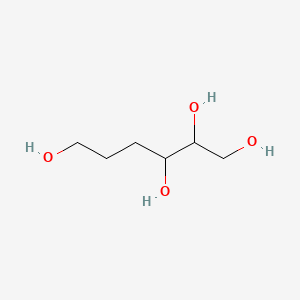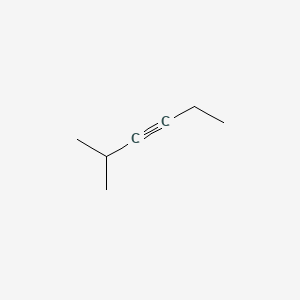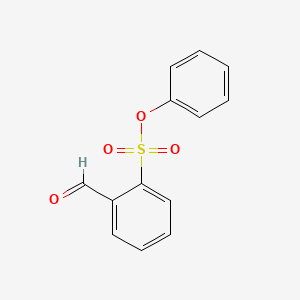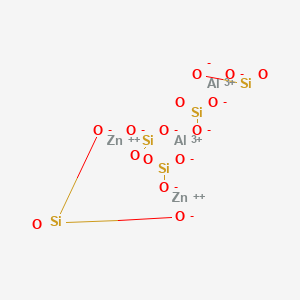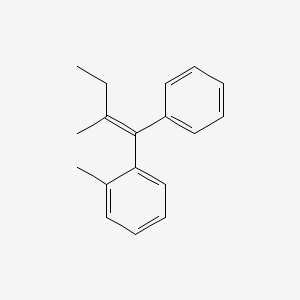
(2-Methyl-1-phenyl-1-butenyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-1-phenyl-1-butenyl)toluene is an organic compound with the molecular formula C18H20. It is a colorless or slightly yellow liquid that is soluble in organic solvents such as alcohols, ethers, and ketones. This compound is used in various chemical syntheses and has applications in different industries due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Methyl-1-phenyl-1-butenyl)toluene can be synthesized through several methods. One common synthetic route involves the alkylation of toluene with 2-methyl-1-phenyl-1-butene under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride or sulfuric acid to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified through distillation or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-1-phenyl-1-butenyl)toluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: It can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, products can include 2-methyl-1-phenyl-1-butanol, 2-methyl-1-phenyl-1-butanone, or 2-methyl-1-phenyl-1-butanoic acid.
Reduction: The major product is 2-methyl-1-phenylbutane.
Substitution: Products vary based on the substituent introduced, such as halogenated derivatives or nitro compounds.
Aplicaciones Científicas De Investigación
(2-Methyl-1-phenyl-1-butenyl)toluene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of fragrances and flavorings due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of (2-Methyl-1-phenyl-1-butenyl)toluene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the phenyl ring’s electron density influences the reactivity and selectivity of the substituents introduced.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-phenyl-1-butene
- 1-Phenyl-1-butenylbenzene
- 2-Phenyl-2-pentene
Uniqueness
(2-Methyl-1-phenyl-1-butenyl)toluene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a phenyl ring with a butenyl group and a methyl substituent makes it versatile for various chemical transformations and applications.
Propiedades
Número CAS |
84540-53-4 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
1-methyl-2-[(E)-2-methyl-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C18H20/c1-4-14(2)18(16-11-6-5-7-12-16)17-13-9-8-10-15(17)3/h5-13H,4H2,1-3H3/b18-14+ |
Clave InChI |
BDLPZUMLJFQATO-NBVRZTHBSA-N |
SMILES isomérico |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=CC=C2C)/C |
SMILES canónico |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





